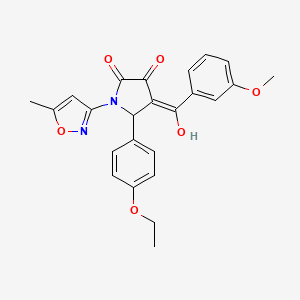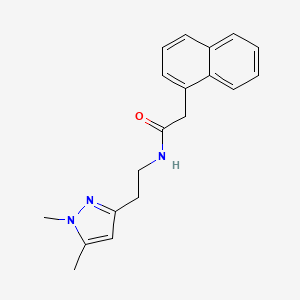
3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” is a chemical compound. The information about this compound like its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, etc. can be found in various chemical databases .
Chemical Reactions Analysis
The chemical reactions involving “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” could not be found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties .Scientific Research Applications
Anti-acetylcholinesterase Activity
Research into piperidine derivatives, such as those structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This is crucial for the development of antidementia agents, with specific derivatives showing enhanced activity through bulky substituents at the nitrogen atom of benzamide, indicating the role of piperidine's basic nitrogen atom in activity enhancement. One study found a derivative that exhibited an affinity 18,000 times greater for AChE than for BuChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Potential Antipsychotic Agents
Another study synthesized and evaluated heterocyclic analogues of 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide for their potential as antipsychotic agents. These analogues showed promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, indicating their potential as antipsychotic agents with a focus on minimizing side effects associated with traditional treatments (Norman et al., 1996).
Antimicrobial Activity
Compounds structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide have also been studied for their antimicrobial properties. Research involving substituted quinazolinones derivatives demonstrated varied antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents. The structural modifications and resultant activities offer insights into designing compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).
Molecular Interaction Studies
The molecular interactions of antagonists structurally akin to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide with receptors have been extensively studied. For instance, research on the antagonist SR141716; a potent and selective antagonist for the CB1 cannabinoid receptor, provides valuable insights into the steric binding interaction with the receptor, contributing to our understanding of receptor-ligand interactions and the development of receptor-specific agents (Shim et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-13-8-7-12(11-15(13)21)18(24)22-16-6-4-5-14(20)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYMKPCINNIEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)


![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)


